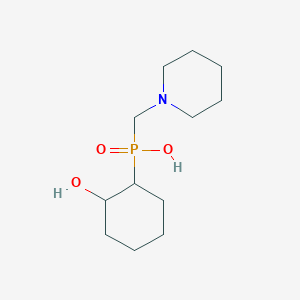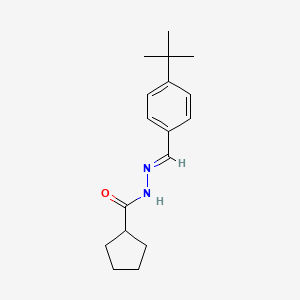
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is commonly used in scientific research to study the mechanisms of action and physiological effects of psychoactive drugs.
Mécanisme D'action
The exact mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at serotonin 5-HT1B and 5-HT2C receptors. It may also have activity at other receptors, such as dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide has been shown to produce a range of biochemical and physiological effects, including changes in serotonin and dopamine levels in the brain, alterations in heart rate and blood pressure, and changes in body temperature. It has also been shown to produce subjective effects such as altered mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide in lab experiments is its well-established pharmacological profile, which allows for precise control of dosage and administration. However, one limitation is that it may not accurately reflect the effects of other psychoactive drugs, as its mechanism of action is not fully understood.
Orientations Futures
Future research on 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide could focus on elucidating its exact mechanism of action, as well as investigating its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies could explore the potential for 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide to produce long-term changes in brain function and behavior.
Méthodes De Synthèse
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 1-(3-chlorophenyl)piperazine with 5-chloro-2-methylbenzoyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1-piperazinecarboxamide has been widely used in scientific research to study the mechanisms of action and physiological effects of psychoactive drugs. It is commonly used as a reference compound for testing the activity of other psychoactive drugs, such as MDMA and LSD.
Propriétés
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-13-5-6-15(20)12-17(13)22-7-9-23(10-8-22)18(24)21-16-4-2-3-14(19)11-16/h2-6,11-12H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHKUBDBCQWRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5063102.png)
![N-[3-(4-morpholinyl)propyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5063115.png)
![5-bromo-2-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5063119.png)
![2-{[5-(2-tert-butylphenoxy)pentyl]amino}ethanol](/img/structure/B5063124.png)
![4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5063130.png)

![1-({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5063137.png)
![2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5063144.png)
![3-(5-bromo-2-methoxyphenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5063148.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5063154.png)
![1-[2-(1,3-benzodioxol-5-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5063168.png)
![1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine](/img/structure/B5063173.png)
![2,4-dichloro-6-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5063177.png)